An In-depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: Structure, Properties, and Antitumor Potential
An In-depth Technical Guide to 2',3',5'-Tri-O-benzoyl-6-azauridine: Structure, Properties, and Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic nucleoside analog belonging to the class of purine (B94841) analogs. It is a prodrug of the active metabolite 6-azauridine (B1663090), which exhibits a range of biological activities, most notably as an antitumor agent. This technical guide provides a comprehensive overview of the structure, properties, and known biological activities of 2',3',5'-Tri-O-benzoyl-6-azauridine. The document details its mechanism of action, which primarily involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. While specific quantitative data for this benzoylated derivative is limited in public domains, this guide compiles available information and supplements it with data from closely related compounds to provide a thorough resource for researchers in drug discovery and development.
Chemical Structure and Properties
2',3',5'-Tri-O-benzoyl-6-azauridine is a derivative of the nucleoside 6-azauridine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are esterified with benzoyl groups. This modification increases the lipophilicity of the molecule, potentially enhancing its cell permeability and bioavailability compared to the parent compound.
Caption: 2D representation of 2',3',5'-Tri-O-benzoyl-6-azauridine.
Table 1: Physicochemical Properties of 2',3',5'-Tri-O-benzoyl-6-azauridine and Related Compounds
| Property | 2',3',5'-Tri-O-benzoyl-6-azauridine | 6-Azauridine (Parent Compound) | Azaribine (2',3',5'-Tri-O-acetyl-6-azauridine) |
| Molecular Formula | C₂₉H₂₃N₃O₉ | C₈H₁₁N₃O₆ | C₁₄H₁₇N₃O₉ |
| Molecular Weight | 557.51 g/mol | 245.19 g/mol | 371.30 g/mol |
| Melting Point | Data not available | 160-161 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Presumed to be soluble in organic solvents like DMSO, DMF | Soluble in water | Data not available |
| Appearance | Presumed to be a solid | White crystalline solid | Data not available |
Synthesis and Purification
A detailed, step-by-step synthesis protocol for 2',3',5'-Tri-O-benzoyl-6-azauridine is not explicitly documented in readily accessible literature. However, a general approach for the synthesis of such tri-O-benzoylated ribonucleosides involves the following key steps.
Caption: A generalized workflow for the synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine.
General Experimental Protocol for Benzoylation
This protocol is a generalized procedure and may require optimization for the specific synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine.
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Dissolution: Dissolve 6-azauridine in a suitable anhydrous solvent (e.g., pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Benzoylating Agent: Slowly add an excess of benzoyl chloride to the cooled solution with continuous stirring. The molar excess of benzoyl chloride will depend on the desired degree of benzoylation.
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Reaction: Allow the reaction to proceed at 0 °C for a few hours and then let it warm to room temperature, stirring overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench the excess benzoyl chloride by slowly adding a small amount of cold water or methanol (B129727).
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Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 2',3',5'-Tri-O-benzoyl-6-azauridine can be purified using silica (B1680970) gel column chromatography. The choice of eluent system will need to be optimized, but a gradient of ethyl acetate in hexane (B92381) or dichloromethane in methanol is a common starting point for separating benzoylated nucleosides.
Spectroscopic Data
Specific spectral data for 2',3',5'-Tri-O-benzoyl-6-azauridine are not widely published. The following tables provide expected chemical shifts and characteristic IR absorption bands based on the analysis of similar benzoylated ribonucleoside structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoyl Groups | 7.2 - 8.2 (m) | 128 - 134 (aromatic), ~165 (C=O) |
| Ribose H-1' | ~6.0 - 6.5 (d) | ~85 - 90 |
| Ribose H-2', H-3', H-4' | ~4.5 - 5.5 (m) | ~70 - 80 |
| Ribose H-5', H-5'' | ~4.3 - 4.8 (m) | ~63 - 68 |
| Azauracil H-5 | ~7.5 - 8.0 (s) | ~135 - 140 |
| Azauracil C-2, C-4 | - | ~150 - 160 (C=O) |
Note: These are estimated values and actual experimental data may vary.
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Benzoyl Ester) | 1720 - 1740 |
| C=O (Azauracil) | 1650 - 1700 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ester) | 1250 - 1300 |
| N-H (Azauracil) | 3100 - 3300 |
Biological Activity and Mechanism of Action
2',3',5'-Tri-O-benzoyl-6-azauridine is recognized as a purine nucleoside analog with significant antitumor activity. Its mechanism of action is predicated on its role as a prodrug that is intracellularly converted to its active form, which then interferes with critical cellular processes.
Inhibition of DNA Synthesis
The primary mechanism of action for many nucleoside analogs, including the active form of 2',3',5'-Tri-O-benzoyl-6-azauridine, is the inhibition of DNA synthesis. After cellular uptake and metabolic activation to the triphosphate form, the analog can be incorporated into the growing DNA chain by DNA polymerases. The presence of the modified base or sugar can lead to chain termination, effectively halting DNA replication and leading to cell cycle arrest and cell death.
Caption: The proposed pathway for DNA synthesis inhibition by 2',3',5'-Tri-O-benzoyl-6-azauridine.
Induction of Apoptosis
In addition to inhibiting DNA synthesis, 2',3',5'-Tri-O-benzoyl-6-azauridine induces apoptosis, or programmed cell death, in cancer cells. The accumulation of DNA damage and the stalling of replication forks trigger cellular stress responses that can activate the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: The intrinsic apoptosis pathway potentially activated by 2',3',5'-Tri-O-benzoyl-6-azauridine.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the antitumor activity of compounds like 2',3',5'-Tri-O-benzoyl-6-azauridine.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
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Compound Treatment: Treat the cells with various concentrations of 2',3',5'-Tri-O-benzoyl-6-azauridine (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 24, 48, or 72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.
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Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of key executioner caspases.
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Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
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Lysis: Lyse the cells to release their contents.
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Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7.
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Incubation: Incubate at room temperature to allow for substrate cleavage.
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Signal Detection: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
DNA Synthesis Inhibition Assay (EdU Incorporation Assay)
This assay directly measures the rate of DNA synthesis.
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Cell Treatment: Treat cells with the compound for a specific duration.
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EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.
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Fixation and Permeabilization: Fix and permeabilize the cells.
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Click-iT® Reaction: Perform a click chemistry reaction to attach a fluorescent azide (B81097) to the ethynyl (B1212043) group of the incorporated EdU.
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Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of cells that have undergone DNA replication.
Conclusion
2',3',5'-Tri-O-benzoyl-6-azauridine represents a promising scaffold for the development of novel anticancer agents. Its mode of action, involving the dual mechanisms of DNA synthesis inhibition and apoptosis induction, makes it a compound of significant interest for further preclinical and clinical investigation. While specific quantitative data for this derivative is sparse, the information compiled in this guide from related compounds provides a solid foundation for researchers to design and execute further studies to fully elucidate its therapeutic potential. Future work should focus on obtaining precise physicochemical and spectroscopic data, optimizing its synthesis, and conducting comprehensive in vitro and in vivo efficacy studies against a broad panel of cancer types.
